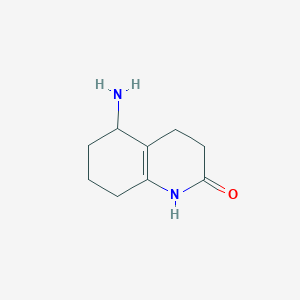

5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one

CAS No.:

Cat. No.: VC15992932

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2O |

|---|---|

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 5-amino-3,4,5,6,7,8-hexahydro-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C9H14N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h7H,1-5,10H2,(H,11,12) |

| Standard InChI Key | VPMQGLRJDGGRML-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C2=C(C1)NC(=O)CC2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-amino-3,4,5,6,7,8-hexahydro-1H-quinolin-2-one, reflects its bicyclic system comprising a six-membered cyclohexane ring fused to a partially unsaturated pyridone moiety. Key structural features include:

-

Saturation profile: Three double bonds are hydrogenated, leaving one unsaturated bond in the pyridone ring.

-

Functional groups: A primary amine (-NH2) at position 5 and a ketone (=O) at position 2 dominate its reactivity.

-

Stereochemistry: The hexahydroquinoline scaffold introduces potential stereoisomerism, though specific configurations remain uncharacterized in available sources.

Physicochemical Parameters

Data extracted from synthetic databases and analogous compounds reveal the following properties:

| Property | Value |

|---|---|

| Molecular formula | C9H14N2O |

| Molecular weight | 166.22 g/mol |

| IUPAC name | 5-amino-3,4,5,6,7,8-hexahydro-1H-quinolin-2-one |

| Canonical SMILES | C1CC(C2=C(C1)NC(=O)CC2)N |

| Topological polar surface area | 64.5 Ų (calculated) |

The compound’s logP value (estimated at 1.2–1.5) suggests moderate lipophilicity, aligning with trends observed in similar hexahydroquinolines . Its water solubility is likely limited due to the nonpolar cyclohexane moiety, though the amine and ketone groups may facilitate salt formation or hydrogen bonding in polar solvents.

Synthetic Methodologies

General Synthesis Strategies

While no explicit protocols for this compound are documented in peer-reviewed literature, synthetic routes to analogous hexahydroquinolines involve two primary approaches:

Cyclocondensation Reactions

Base-catalyzed condensation of cyclohexenone derivatives with amino-containing precursors under acidic or basic conditions. For example:

-

Mannich-type reactions: Cyclohexanone reacts with formaldehyde and ammonium chloride to form intermediate imines, which undergo cyclization .

-

Michael addition: α,β-unsaturated ketones couple with amine nucleophiles, followed by intramolecular cyclization.

A representative generalized pathway is illustrated below:

Hydrogenation of Quinoline Precursors

Partial hydrogenation of fully aromatic quinolines using catalysts like palladium-on-carbon or Raney nickel under controlled pressure . This method typically yields mixtures of stereoisomers requiring chromatographic separation.

Functionalization at Position 5

Introducing the amino group at position 5 may involve:

-

Nucleophilic substitution: Halogenated intermediates reacting with ammonia or amines .

-

Reductive amination: Ketone groups converted to amines via imine formation and subsequent reduction.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a versatile building block for:

-

Antimalarial agents: Hybrid molecules combining quinoline and artemisinin motifs.

-

Antipsychotics: Functionalization of the amine group with arylpiperazine moieties .

Asymmetric Catalysis

Chiral hexahydroquinolines act as ligands in transition-metal catalysts for enantioselective transformations:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume